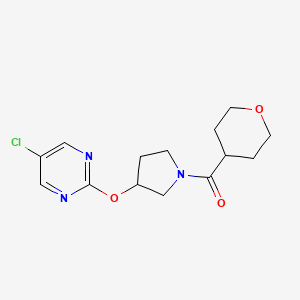

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3/c15-11-7-16-14(17-8-11)21-12-1-4-18(9-12)13(19)10-2-5-20-6-3-10/h7-8,10,12H,1-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDNFMPTHLDYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that incorporates a pyrrolidine structure, a chlorinated pyrimidine moiety, and a tetrahydropyran group. This unique combination of functional groups suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . The structural features include:

- Pyrrolidine Ring : A five-membered ring that can influence the compound's interaction with biological targets.

- Chloropyrimidine Moiety : The presence of chlorine may enhance lipophilicity and biological activity.

- Tetrahydropyran Group : This cyclic ether can affect the compound's pharmacokinetics.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:

- Antimicrobial Activity : Compounds containing pyrimidine and pyrrolidine derivatives have shown effectiveness against various bacterial and fungal strains.

- Antitumor Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The potential to modulate inflammatory pathways has been observed in related compounds.

The mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to receptors that regulate cellular signaling.

Case Studies

- Antimicrobial Activity :

- Antitumor Efficacy :

- Anti-inflammatory Potential :

Comparative Analysis

A summary of structurally related compounds and their biological activities is provided below:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base | Anticancer |

| Methylphenidate | Pyrrolidine structure | CNS stimulant |

| Clonazepam | Benzodiazepine structure | Anxiolytic |

| This compound | Combination of pyrrolidine and tetrahydropyran | Antimicrobial, Antitumor |

Scientific Research Applications

Pharmacological Applications

-

Diabetes Treatment :

- The compound has been identified as a partial activator of glucokinase, which plays a crucial role in glucose metabolism. This mechanism suggests potential use in managing type 2 diabetes by enhancing insulin sensitivity and glucose uptake in cells.

-

Anti-inflammatory and Antiviral Properties :

- Pyrimidine derivatives have shown significant anti-inflammatory and antiviral activities. The presence of the chloropyrimidine group may enhance these effects, making it a candidate for developing new anti-inflammatory agents or antiviral drugs.

-

Targeting Enzymatic Pathways :

- Research indicates that compounds with similar structures can inhibit specific enzymes involved in disease processes. For instance, thienopyrimidine derivatives have been studied for their inhibitory effects on Leishmania N-myristoyltransferase, suggesting that this compound might also exhibit similar inhibitory actions against critical enzymes in various pathogens .

Case Study 1: Glucokinase Activation

In a study published by Evita Chem, it was highlighted that compounds similar to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone serve as glucokinase activators, which can significantly improve glycemic control in diabetic models. The structure–activity relationship (SAR) studies indicated that modifications in the chloropyrimidine moiety could enhance glucokinase activation potency.

Case Study 2: Antiviral Activity

Research on pyrimidine derivatives has demonstrated their potential as antiviral agents against various viral infections. The structural similarities between this compound and other known antiviral agents suggest it may also possess significant antiviral properties, warranting further investigation into its efficacy against specific viral targets .

Comparison with Similar Compounds

Structural Analog 1: 4-Chloro-5-((R)-3-((6-Chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one

- Key Differences: Pyrimidine Substitution: The chlorine is at the 6-position of the pyrimidine ring instead of the 5-position. Core Structure: Incorporates a pyridazin-3(2H)-one ring instead of a methanone group. Tetrahydropyran Orientation: The tetrahydropyran is at the 2-position rather than the 4-position.

- Implications: The 6-chloro substitution may alter electronic effects and steric interactions in target binding. The pyridazinone core could enhance hydrogen-bonding capacity compared to the methanone group.

Structural Analog 2: Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

- Key Differences: Core Structure: Replaces pyrimidine with a fused pyrrolo[2,3-d]pyrimidine system. Substituents: Features a 5-chloropyridin-2-yl acetyl group instead of a tetrahydropyranyl methanone.

- Implications: The fused pyrrolopyrimidine core may improve planar stacking interactions with biological targets. The acetyl group could reduce lipophilicity compared to the methanone, affecting membrane permeability.

Structural Analog 3: Ethyl 4-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Key Differences :

- Core Structure : Uses a tetrahydropyrimidin-2-one ring instead of pyrimidine.

- Substituents : Includes a pyrazole ring and an ester group.

- Implications: The ester moiety may increase solubility but reduce metabolic stability compared to the methanone.

Structural Analog 4: Thieno[2,3-d]pyrimidin-4-yl Derivatives

- Key Differences: Core Structure: Substitutes pyrimidine with a thieno[2,3-d]pyrimidine fused system. Complexity: Incorporates a chromenopyrazolopyridine ring system.

- Implications :

- The thiophene fusion could enhance π-π stacking and alter electronic properties.

- Increased molecular complexity may reduce synthetic accessibility but improve target specificity.

Comparative Analysis of Key Features

Table 1: Structural and Functional Comparison

Table 2: Substituent Impact on Properties

| Substituent | Effect on Lipophilicity | Effect on Solubility | Biological Relevance |

|---|---|---|---|

| 5-Chloropyrimidine | Moderate increase | Neutral | Enhances target binding via halogen bonds |

| Tetrahydropyranyl methanone | High increase | Decrease | Improves membrane permeability |

| Pyridazinone core | Neutral | Increase | Facilitates hydrogen bonding |

| Ester group | Decrease | Significant increase | Short half-life due to hydrolysis |

Methodological Considerations for Similarity Assessment

As highlighted in , structural similarity comparisons rely on molecular fingerprints, functional group alignment, and electronic properties . The target compound shares moderate similarity with analogs 1 and 2 due to the pyrrolidinyloxy and pyrimidine motifs. However, differences in halogen positioning (5- vs. 6-chloro) and core structures (pyridazinone vs. methanone) significantly impact bioactivity and physicochemical profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.